Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a pyridine core substituted with cyano and diphenyl groups at positions 3, 4, and 4. The pyridine ring is linked via a sulfanylmethyl (-SCH2-) group to a methyl benzoate moiety. This structure combines electron-withdrawing (cyano) and lipophilic (diphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C27H20N2O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C27H20N2O2S/c1-31-27(30)22-14-12-19(13-15-22)18-32-26-24(17-28)23(20-8-4-2-5-9-20)16-25(29-26)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |
InChI Key |
VGICGCCKSXYXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aromatic Aldehydes and Cyanacetamide
A mixture of benzaldehyde derivatives, cyanacetamide, and ammonium acetate in acetic acid undergoes cyclization under reflux (120°C, 8–12 h) to yield 4,6-diphenyl-2-hydroxypyridine-3-carbonitrile. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 4–6 h produces the chloro intermediate.
Reaction Conditions
Thiolation via Nucleophilic Substitution
The chloro group is replaced with a sulfanyl group using sodium hydrosulfide (NaSH) or thiourea in ethanol under reflux (78°C, 6 h).
Example Protocol
- 2-chloro-3-cyano-4,6-diphenylpyridine (1 eq), thiourea (1.2 eq), ethanol (10 vol)
- Yield: 68–75%
- Product: 3-cyano-4,6-diphenylpyridine-2-thiol .
Esterification and Functionalization
Direct Esterification of Carboxylic Acid Precursors
An alternative route involves esterifying the pre-formed carboxylic acid derivative. 4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoic acid is treated with methanol and H₂SO₄ (catalytic) under reflux.
Conditions
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.89–7.45 (m, 12H, ArH), 4.32 (s, 2H, SCH₂), 3.92 (s, 3H, OCH₃).
- IR (KBr): ν 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C–S).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | 80–88 | 97–99 | High efficiency, scalable | Requires anhydrous conditions |
| Mitsunobu Reaction | 65–72 | 95–97 | Stereoselectivity | Costly reagents |
| Direct Esterification | 90–95 | 98–99 | Simple, high-yielding | Requires acidic conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate exhibit significant anticancer properties. The presence of the cyano group and the diphenylpyridine moiety contributes to the compound's ability to inhibit tumor growth by affecting cellular signaling pathways. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for drug development in oncology .
Inhibition of Enzymatic Activity
The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as a modulator of acetyl-CoA carboxylase activity, which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid accumulation, making it relevant for conditions such as obesity and metabolic syndrome .
Agrochemicals
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its structural features allow it to interact with biological systems of pests, potentially leading to effective pest control solutions. Research has shown that compounds with similar structures can disrupt the nervous systems of insects, providing a basis for developing new agrochemicals .
Herbicidal Applications
Additionally, this compound may possess herbicidal activity due to its ability to inhibit specific plant enzymes involved in growth regulation. Studies are ongoing to evaluate its effectiveness against various weed species, aiming to enhance agricultural productivity while minimizing environmental impact.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Nanotechnology
In nanotechnology, this compound has potential applications in the synthesis of nanoparticles with specific functionalities. The ability to modify surface properties through chemical reactions involving this compound could lead to advancements in drug delivery systems and biosensors.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from Quinoline and Pyrimidinone Series
Compound Q2/24 (Methyl 4-[(4-Oxo-1,5,6,7-Tetrahydrocyclopenta[d]Pyrimidin-2-yl)Sulfanylmethyl]Benzoate)
- Core Structure: Pyrimidinone ring fused to a cyclopentane moiety vs. the pyridine core in the target compound.
- Substituents: Lacks cyano and diphenyl groups but retains the sulfanylmethyl-benzoate linkage.
- Absence of diphenyl groups reduces lipophilicity compared to the target compound, which may affect membrane permeability or solubility .
Methyl 4-(4-(2-(4-Substituted Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate Series (C1–C7)
- Core Structure: Quinoline linked to benzoate via a piperazine-carboxyl bridge vs. the direct sulfanylmethyl linkage in the target compound.
- Substituents : Variants include bromo, chloro, fluoro, and methoxy groups on the distal phenyl ring.
- Key Differences: The piperazine spacer increases molecular flexibility and introduces basic nitrogen atoms, which may enhance solubility in acidic environments. Quinoline’s extended aromatic system could improve π-π stacking interactions compared to the pyridine core in the target compound .
Sulfonylurea and Pyridinyl Benzoate Derivatives
Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)
- Core Structure : Triazine ring linked to benzoate via sulfonyl and urea groups.
- Key Differences :
3-Cyano-4,6-Dimethylpyridin-2-yl 2-Chloro-4-(Methylsulfonyl)Benzoate
- Core Structure: Pyridine substituted with cyano and methyl groups, linked to a sulfonyl-containing benzoate.
- Key Differences :
Comparative Data Table
Biological Activity
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, anti-cancer properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a methyl benzoate core substituted with a sulfanyl group linked to a cyano-pyridine moiety. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have investigated the cytotoxic effects of related compounds, particularly focusing on their impact on various human cell lines. For instance, methyl benzoate derivatives have demonstrated varying levels of cytotoxicity against human kidney (HEK293) and colon (CACO2) cells. In one study, concentrations above 7.3 mM resulted in significant reductions in cell viability, indicating potential toxicity at higher doses .
Table 1: Cytotoxicity Data for Methyl Benzoate Derivatives
| Compound | Cell Line | Concentration (mM) | % Viability Reduction |
|---|---|---|---|
| Methyl Benzoate | HEK293 | 11 | ~80% |
| Methyl Benzoate | CACO2 | 3.7 | ~30% |
| Methyl Benzoate | CACO2 | 7.3 | >90% |
Anti-Cancer Properties
The anti-cancer potential of pyridine-based compounds has been a focal point in recent research. For example, derivatives similar to this compound have shown promising results in inhibiting the growth of HepG2 liver cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study: HepG2 Cell Line
In vitro studies indicated that specific pyridine derivatives significantly inhibited HepG2 cell proliferation. The IC50 values for these compounds were reported to be in the micromolar range, suggesting effective anti-cancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase .
- Gene Expression Modulation : Exposure to these compounds has resulted in differential expression of genes associated with cell survival and apoptosis pathways .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
